molecular formula C17H14N6O B2628401 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034227-74-0

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2628401
CAS No.: 2034227-74-0
M. Wt: 318.34
InChI Key: VLUNUQIGSJKPIG-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) (source) . This compound was developed to probe the intricate role of JAK2 signaling in pathological processes, particularly in hematological malignancies and immune disorders. Its high selectivity for JAK2 over other JAK family members makes it an invaluable tool for dissecting the specific contributions of the JAK-STAT pathway in disease models. Researchers utilize this inhibitor to investigate myeloproliferative neoplasms, such as polycythemia vera and primary myelofibrosis, where constitutive JAK2 signaling is a hallmark (source) . In immunology, it serves to elucidate the mechanisms of cytokine signaling that drive autoimmune and inflammatory conditions. By providing a means to precisely inhibit JAK2, this chemical probe enables the validation of JAK2 as a therapeutic target and facilitates the study of downstream effectors and potential resistance mechanisms in a research setting.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(15-10-19-16-4-2-1-3-14(15)16)20-9-12-11-23(22-21-12)13-5-7-18-8-6-13/h1-8,10-11,19H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUNUQIGSJKPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide typically involves a multi-step process. One common route starts with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between pyridine-4-yl azide and an appropriate alkyne . The resulting triazole is then coupled with indole-3-carboxylic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps may be streamlined using automated chromatography systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 41 ()
  • Structure : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.
  • Key Differences :
    • Core: Pyrrole vs. indole in the target compound.
    • Substituents: Trifluoromethylpyridinyl and imidazole vs. pyridinyl and triazole.
  • Data :
    • Molecular weight: 392.2 g/mol.
    • Purity: 98.67% (HPLC) .
  • Implications : The trifluoromethyl group may enhance metabolic stability, while the pyrrole core could reduce π-stacking interactions compared to indole.
AB668 ()
  • Structure : Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate.
  • Key Differences :
    • Substituents: Piperidine-sulfonamide vs. pyridinyl-triazole in the target.
    • Functional Groups: Fluorinated indole and ester vs. carboxamide.
  • Implications : The sulfonamide and piperidine groups in AB668 likely improve solubility and target engagement, whereas the pyridinyl-triazole in the target may favor hydrogen bonding .
Compounds 54 and 55 ()
  • Structures: 54: N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide. 55: N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-cyanoacetamide.
  • Key Differences: Aryl Groups: Acetamidophenyl vs. pyridinyl in the target. Linkers: Acrylamide/cyanoacetamide vs. indole-carboxamide.
  • Implications : Acetamidophenyl may enhance hydrophilicity, while the indole-carboxamide in the target could improve aromatic stacking in hydrophobic pockets .
Compound 1005612-70-3 ()
  • Structure : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
  • Key Differences :
    • Core: Pyrazolopyridine vs. indole-triazole.
    • Substituents: Ethyl-methylpyrazole and phenyl vs. pyridinyl-triazole.
  • Implications : The pyrazolopyridine core may offer distinct electronic properties compared to the indole-triazole system .

Data Table: Comparative Analysis of Structural Analogs

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Purity Reference
Target Compound Indole-triazole Pyridinyl, carboxamide ~318 (calculated) Not reported N/A
Compound 41 () Pyrrole-imidazole Trifluoromethylpyridinyl, methylimidazole 392.2 98.67% HPLC purity
AB668 () Indole-triazole Piperidine-sulfonamide, fluoroindole Not reported Not reported
Compound 54 () Triazole-acrylamide Acetamidophenyl Not reported Synthetic yield described
1005612-70-3 () Pyrazolopyridine Ethyl-methylpyrazole, phenyl 374.4 Not reported

Key Observations

Core Heterocycles: Indole-based compounds (target, AB668) may exhibit stronger aromatic interactions than pyrrole or pyrazolopyridine derivatives.

Substituent Effects :

  • Pyridinyl groups (target, Compound 41) enhance hydrogen-bond acceptor capacity compared to acetamidophenyl (54/55) or phenyl (1005612-70-3).
  • Carboxamide vs. ester/sulfonamide functionalities influence solubility and target selectivity.

Synthetic Challenges :

  • Triazole formation via click chemistry (common in , and 7) is a shared strategy, but pyridinyl substitution may require specialized coupling conditions.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, and an indole moiety that contributes to its biological interactions. This article reviews the biological activity of this compound, focusing on its effects against various diseases, particularly cancer and metabolic disorders.

The molecular formula of this compound is C17H17N5OC_{17}H_{17}N_{5}O with a molecular weight of 323.35 g/mol. The structure includes a pyridine ring and a triazole linked to an indole carboxamide.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of indole-triazole hybrids have shown promising results in inhibiting various cancer cell lines.

Case Study : A study conducted on a series of indole-triazole compounds revealed that one derivative exhibited an IC50 value of 6.31 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard treatments like acarbose (IC50 = 750 µM) .

α-Glucosidase Inhibition

This compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.

Research Findings : In vitro studies have shown that compounds similar to this compound exhibit IC50 values ranging from 6.31 µM to 49.89 µM against α-glucosidase . This suggests that the compound could be a potential candidate for developing new antidiabetic agents.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

CompoundIC50 (μM)Activity
Acarbose750Control
Indole-Triazole Derivative6.31Anticancer
Indole-Carbohydrazide Derivative394-fold more potent than Acarboseα-glucosidase inhibitor

This table illustrates the significant enhancement in biological activity through structural modifications.

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cancer proliferation and glucose metabolism. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity .

Q & A

Q. What are the standard synthetic routes for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide?

The synthesis typically involves two key steps:

  • Triazole Ring Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core. For example, an alkyne-functionalized pyridine derivative reacts with an azide-containing intermediate under Cu(I) catalysis .
  • Indole Coupling : The triazole-pyridine intermediate is alkylated with 1H-indole-3-carboxamide using nucleophilic substitution or amide bond formation. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) are critical for yield optimization .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H NMR : Proton environments are analyzed in deuterated solvents (e.g., DMSO-d₆ or CD₃OD). Key signals include aromatic protons (δ 7.0–8.6 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
  • LCMS/HRMS : Confirms molecular weight and purity (>95% by HPLC) .
  • IR Spectroscopy : Validates carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : The triazole-indole-pyridine scaffold is explored for antimicrobial, anticancer, or kinase inhibition due to its structural resemblance to bioactive heterocycles .
  • Chemical Biology : Serves as a probe for studying protein-ligand interactions via its modular synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural validation?

  • Dynamic Effects : Aromatic proton splitting may arise from restricted rotation; variable-temperature NMR or 2D techniques (COSY, HSQC) clarify assignments .
  • Impurity Analysis : HPLC-coupled mass spectrometry identifies byproducts (e.g., unreacted intermediates) .
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the yield of triazole formation in synthetic routes?

  • Catalyst Screening : Replace Cu(I) with Ru(II) for strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper residues .
  • Solvent Optimization : Use tert-butanol/H₂O mixtures to enhance regioselectivity and reduce side reactions .
  • Microwave Assistance : Accelerate reaction kinetics (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

  • Data Collection : Single crystals are grown via slow evaporation (e.g., in EtOH/CHCl₃). Diffraction data are collected at 100 K .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database .
  • Visualization : WinGX and ORTEP generate thermal ellipsoid plots to illustrate molecular geometry .

Q. What biological assays are recommended for evaluating antifungal activity?

  • Microdilution Assays : Test against Postia placenta or Trametes versicolor at concentrations ≤1000 ppm. Measure growth inhibition (%) relative to controls .
  • Structure-Activity Relationship (SAR) : Modify substituents on the pyridine or indole moieties to assess impact on efficacy .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. How can computational methods predict the compound’s binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., fungal CYP51). Prioritize poses with favorable ΔG values .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Q. What analytical techniques quantify stability under varying pH conditions?

  • HPLC Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation over 24 hours .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide) .

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